N-2,1,3-benzothiadiazol-5-yl-N'-2-naphthylthiourea
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Overview
Description
N-2,1,3-benzothiadiazol-5-yl-N'-2-naphthylthiourea, also known as BNTU, is a chemical compound that has been widely researched for its potential applications in various fields. BNTU is a thiourea derivative that has a benzothiadiazole ring, which gives it unique properties that make it useful in scientific research.
Mechanism of Action
N-2,1,3-benzothiadiazol-5-yl-N'-2-naphthylthiourea has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The mechanism of action of this compound is not yet fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the reduction of inflammation, and the suppression of viral replication. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-2,1,3-benzothiadiazol-5-yl-N'-2-naphthylthiourea has several advantages for use in lab experiments, including its easy synthesis, low cost, and high stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several possible future directions for research on N-2,1,3-benzothiadiazol-5-yl-N'-2-naphthylthiourea, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as medicine and agriculture. Additionally, further research is needed to determine the optimal conditions for the use of this compound in lab experiments and to investigate its potential toxicity in vivo.
Synthesis Methods
N-2,1,3-benzothiadiazol-5-yl-N'-2-naphthylthiourea can be synthesized using various methods, including the reaction of 2-naphthylamine with thiourea in the presence of a catalyst. The resulting product is then reacted with 2-chloro-1,3-benzothiazole to form this compound.
Scientific Research Applications
N-2,1,3-benzothiadiazol-5-yl-N'-2-naphthylthiourea has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. This compound has been used as a building block for the synthesis of various organic semiconductors, which have shown promising results in the development of high-performance electronic devices.
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S2/c22-17(19-14-7-8-15-16(10-14)21-23-20-15)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLSHUTZWUVCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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